molecular formula C12H7NOS3 B1450244 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 30125-98-5

5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B1450244
CAS RN: 30125-98-5
M. Wt: 277.4 g/mol
InChI Key: RKHVXLKCPTUUBP-YHYXMXQVSA-N
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Description

The compound “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one” is a derivative of Benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

The synthesis of this compound involves the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as a catalyst . The structures of the resulting chalcones were established using spectroscopic techniques .


Chemical Reactions Analysis

The compound can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Additionally, an aryne reaction with alkynyl sulfides can afford benzo[b]thiophenes .

Scientific Research Applications

Anticonvulsant Agents

Hydantoin derivatives, which are structurally related to the compound , have been widely recognized for their effectiveness as anticonvulsant agents . These compounds can modulate neuronal activity and have potential applications in the treatment of epilepsy and other seizure disorders .

Antiviral Activity

The nucleosides of certain hydantoin derivatives exhibit potent activity against the human immunodeficiency virus (HIV) . This suggests that our compound could be modified to enhance its efficacy as an antiviral agent, potentially contributing to HIV treatment strategies .

Antileukemic Properties

Some 5-arylidene-3-arylhydantoins and 2-thiohydantoins show significant activity against the leukemia subpanel. This indicates that the compound could be explored for its antileukemic properties , offering a new avenue for cancer research .

Antidiabetic Applications

Thiazolidinediones (TZDs), a class of compounds to which our compound is related, have been developed for the treatment of noninsulin-dependent diabetes mellitus . They enhance insulin sensitivity and could be pivotal in managing type 2 diabetes .

Anti-Inflammatory Effects

TZDs are known to be high-affinity ligands for peroxisome proliferator-activated receptor-γ (PPAR-γ) and can inhibit the production of monocyte chemoattractant protein 1 (MCP-1) in human tissues. This suggests potential anti-inflammatory applications for our compound, particularly in diseases where MCP-1 is implicated .

Hepatoprotective Effects

Studies have shown that certain TZDs can act on acute liver injury induced by ethanol and lipopolysaccharide. This points to possible hepatoprotective effects of our compound, which could be beneficial in treating liver diseases .

Antimicrobial Properties

The synthesis of benzo[b]thiophene and benzofuran-based hydantoin derivatives, which are closely related to our compound, aims to investigate their antimicrobial properties . This could lead to the development of new antibiotics or antiseptics .

Neuroprotective Potential

The ongoing research into hydantoin derivatives also includes exploring their neuroprotective properties . This compound could be part of studies looking into treatments for neurodegenerative diseases or brain injury recovery .

Safety and Hazards

The safety data sheet for a related compound, Benzo[b]thiophen-3-yl-2-bromoethan-1-one, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs, including “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring their potential applications in pharmaceutical sciences and materials chemistry .

properties

IUPAC Name

(5Z)-5-(1-benzothiophen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS3/c14-11-10(17-12(15)13-11)5-7-6-16-9-4-2-1-3-8(7)9/h1-6H,(H,13,14,15)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHVXLKCPTUUBP-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)/C=C\3/C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one
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5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one

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